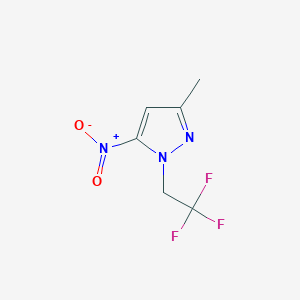
3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoroethyl group, a nitro group, and a methyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to avoid over-nitration.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoroethyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
3-methyl-5-nitro-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its chemical reactivity and biological activity.
5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, potentially altering its physical and chemical properties.
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole:
Uniqueness
3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoroethyl group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
3-methyl-5-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-2-5(12(13)14)11(10-4)3-6(7,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXSBBCHKFBZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Nitro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B7811279.png)
![3-bromo-5-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7811283.png)
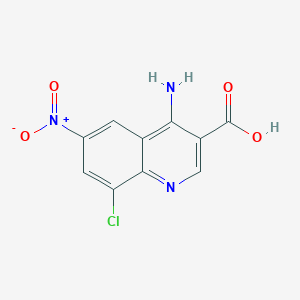
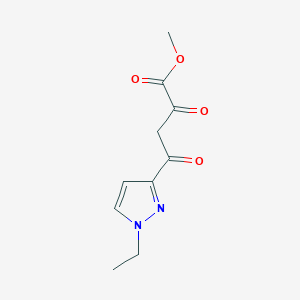
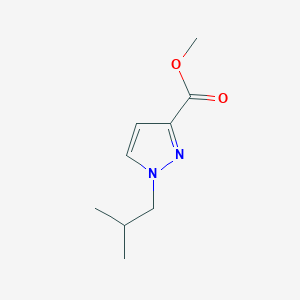
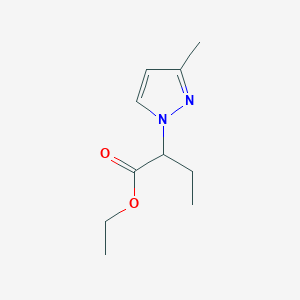
![Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B7811330.png)
![methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811337.png)
![ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B7811345.png)
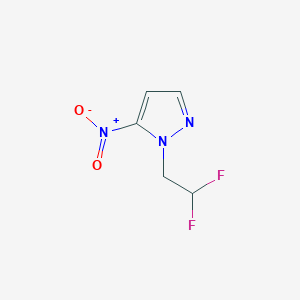
![ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B7811367.png)
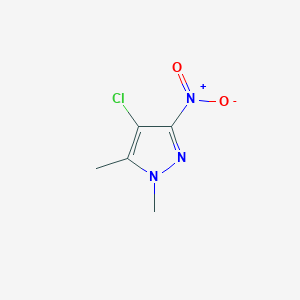
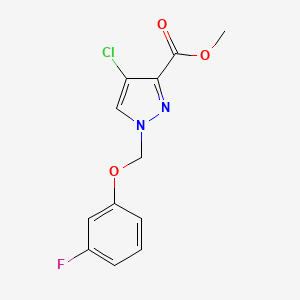
![7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine](/img/structure/B7811392.png)
